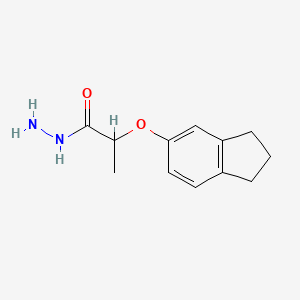
5-(4-溴苯基)异恶唑-3-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C11H8BrNO3 and its molecular weight is 282.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现与药物化学
5-(4-溴苯基)异恶唑-3-羧酸甲酯: 是一种在药物发现领域引起关注的化合物,因为它含有异恶唑环,这种五元杂环结构常见于许多市售药物 。异恶唑环的存在被认为有助于分子的生物活性,使其成为治疗应用的潜在候选药物。该化合物可作为合成各种药理活性分子的前体或中间体。
有机合成
在有机合成中,5-(4-溴苯基)异恶唑-3-羧酸甲酯被用作构建更复杂分子的结构单元。 其活性位点允许进行各种化学转化,例如铃木偶联反应,可以生成联芳基异恶唑,这些化合物在开发新材料和药物方面具有重要意义 .
纳米催化
5-(4-溴苯基)异恶唑-3-羧酸甲酯在纳米催化中的作用主要是作为催化反应的底物。 纳米催化剂可以在温和条件下促进该化合物的修饰,从而有效地合成目标分子,这些分子在能源存储和传感器等各个领域具有潜在应用 .
抗癌药物设计
包括5-(4-溴苯基)异恶唑-3-羧酸甲酯在内的异恶唑衍生物,正在探索其抗癌特性。它们可以用于合成可能抑制癌细胞生长的新型化合物。 特别是溴苯基基团,可以被策略性地修饰以增强化合物靶向和破坏癌细胞过程的能力 .
传感应用
在传感应用中,5-(4-溴苯基)异恶唑-3-羧酸甲酯可以被纳入化学传感器的设计中。 这些传感器可以检测特定离子或分子的存在,使该化合物在环境监测和诊断中具有价值 .
无金属合成路线
该化合物在开发无金属合成异恶唑的路线中也具有重要意义。 在合成中避免使用金属有利于降低毒性和环境影响5-(4-溴苯基)异恶唑-3-羧酸甲酯可以在不需要金属催化剂的情况下进行各种反应,从而有助于实现更绿色的化学实践 .
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
生化分析
Biochemical Properties
Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate can interact with proteins involved in signal transduction pathways, altering their function and downstream effects .
Cellular Effects
The effects of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active sites of enzymes, leading to their inhibition and subsequent effects on metabolic pathways . Additionally, Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in various cellular processes, including cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and metabolism .
Dosage Effects in Animal Models
The effects of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including changes in liver and kidney function . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . These findings highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and utilization . Additionally, Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate can affect the levels of key metabolites, such as ATP and NADH, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate within cells and tissues are essential for its activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate within tissues is also influenced by its interactions with plasma proteins and other binding partners .
Subcellular Localization
The subcellular localization of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate can be found in the cytoplasm, where it interacts with metabolic enzymes and other cellular components .
属性
IUPAC Name |
methyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMKBPFKVHCOEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404361 |
Source


|
| Record name | METHYL 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517870-15-4 |
Source


|
| Record name | METHYL 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1307626.png)
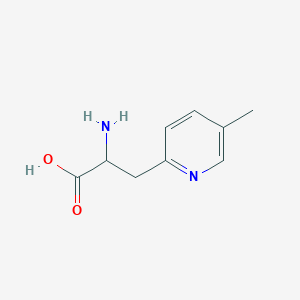
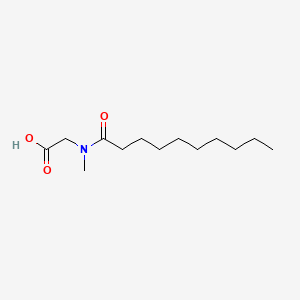
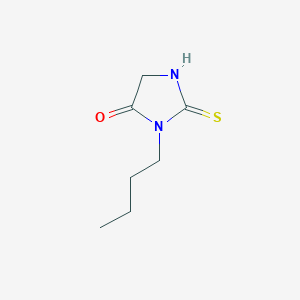

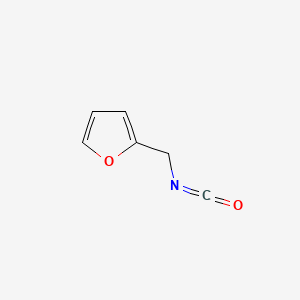
![4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde](/img/structure/B1307640.png)
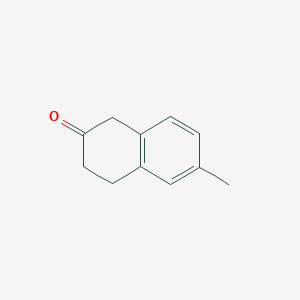
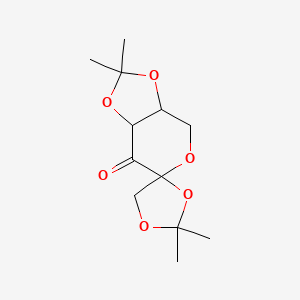
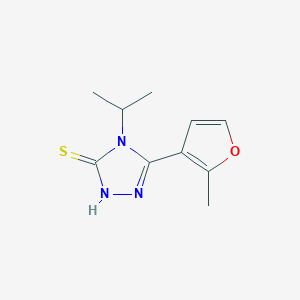
![2-amino-N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1307649.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-3-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307666.png)
